![molecular formula C24H38N2O2 B5129242 N-cyclopentyl-3-methoxy-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide](/img/structure/B5129242.png)
N-cyclopentyl-3-methoxy-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-methoxy-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are structurally related to fentanyl, a potent synthetic opioid. The compound is characterized by its complex molecular structure, which includes a cyclopentyl group, a methoxy group, and a piperidine ring.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
N-cyclopentyl-3-methoxy-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
N-cyclopentyl-3-methoxy-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors, providing insights into receptor binding and activity.
Medicine: Research on this compound contributes to the development of new analgesics and the understanding of opioid pharmacology.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methoxy-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide involves its binding to opioid receptors in the central nervous system. The compound mimics the action of endogenous opioids by activating these receptors, leading to analgesic effects. The molecular targets include the mu-opioid receptor, which is primarily responsible for its potent analgesic properties .
Comparison with Similar Compounds
N-cyclopentyl-3-methoxy-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide is unique among fentanyl analogs due to its specific structural modifications. Similar compounds include:
Fentanyl: The parent compound, widely used in medical settings for pain management.
2-Fluoroacrylfentanyl: A fentanyl analog with a fluorine atom, known for its high potency.
3-Methylbutyrfentanyl: Another analog with a methyl group, exhibiting similar pharmacological properties.
These structural variations impart different pharmacological profiles, making each compound unique in terms of potency, efficacy, and safety.
Properties
IUPAC Name |
N-cyclopentyl-3-methoxy-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O2/c1-20-7-3-4-8-22(20)13-17-25-15-11-21(12-16-25)19-26(23-9-5-6-10-23)24(27)14-18-28-2/h3-4,7-8,21,23H,5-6,9-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLFETGJEYEFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-Dimethyl-5-[[3-nitro-4-(1-phenyltetrazol-5-yl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5129186.png)
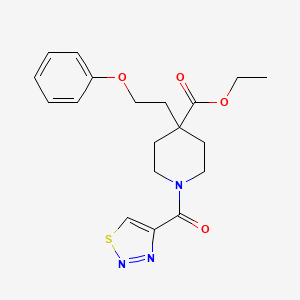
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
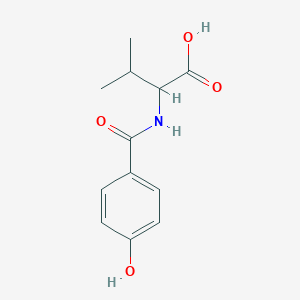
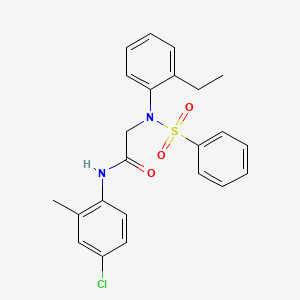
![[3-(3,4-Dimethoxybenzoyl)oxy-1,4-dioxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B5129224.png)
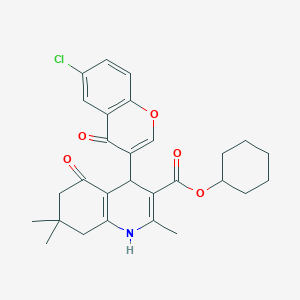
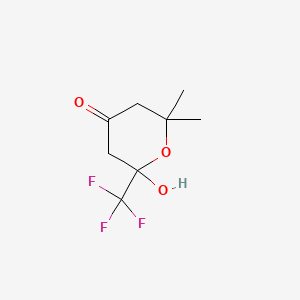
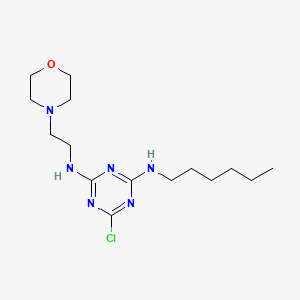
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)
